Molecular Weight Differentiation
The target compound possesses a molecular weight of 244.69 g/mol, which is +52.43 Da heavier than the unsubstituted phenyl analog 3-amino-2-benzyl-N-methylpropanamide (192.26 g/mol, CAS 1248648-73-8), +34.44 Da heavier than the 4-fluoro-only analog (210.25 g/mol free base, CAS 1909313-82-1), and +17.99 Da heavier than the 3-chloro-only analog (226.70 g/mol, CAS 1307583-69-2) [1]. This systematic mass increment directly scales with halogen count and type, providing predictable mass spectrometry (MS) ionization efficiency and chromatographic retention differentiation in LC-MS analytical workflows .
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 244.69 g/mol |
| Comparator Or Baseline | 3-amino-2-benzyl-N-methylpropanamide: 192.26 g/mol; 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide: 210.25 g/mol; (S)-2-amino-N-(3-chlorobenzyl)-N-methylpropanamide: 226.70 g/mol |
| Quantified Difference | +52.43 Da vs. unsubstituted; +34.44 Da vs. 4-fluoro; +17.99 Da vs. 3-chloro |
| Conditions | Computed from molecular formulas by PubChem 2.1 and vendor-certified CAS entries; verified against C₁₁H₁₄ClFN₂O (target), C₁₁H₁₆N₂O (unsubstituted), C₁₁H₁₅FN₂O (4-fluoro), C₁₁H₁₅ClN₂O (3-chloro) |
Why This Matters
For procurement specifying a building block with a defined mass increment for LC-MS tracking or for fragment growing campaigns where precise molecular property stepping is required, the target compound occupies a unique mass and formula space that none of the three nearest commercial analogs can replicate.
- [1] PubChem. Compound Summaries for CID 81155035 (target, 244.69 g/mol), 3-amino-2-benzyl-N-methylpropanamide (192.26 g/mol, CAS 1248648-73-8), 2-(aminomethyl)-3-(4-fluorophenyl)-N-methylpropanamide (210.25 g/mol, CAS 1909313-82-1). National Center for Biotechnology Information (2025). View Source
